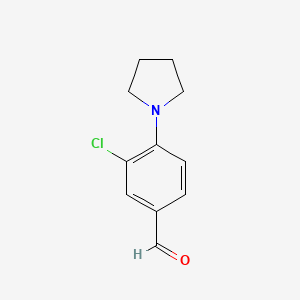

3-Chloro-4-(pyrrolidin-1-yl)benzaldehyde

Description

3-Chloro-4-(pyrrolidin-1-yl)benzaldehyde is a benzaldehyde derivative featuring a chlorine atom at the 3-position and a pyrrolidine ring at the 4-position of the aromatic ring. This compound is of interest in medicinal and materials chemistry due to its unique electronic and steric properties. The pyrrolidine substituent introduces basicity and conformational flexibility, while the chlorine atom acts as an electron-withdrawing group, modulating reactivity and intermolecular interactions.

Properties

IUPAC Name |

3-chloro-4-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c12-10-7-9(8-14)3-4-11(10)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQYXSCBWPVORZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Conditions

Chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are commonly employed. Lewis acids like FeCl₃ or AlCl₃ may catalyze the reaction, enhancing regioselectivity and yield. A representative procedure involves:

-

Dissolving 4-(pyrrolidin-1-yl)benzaldehyde in anhydrous dichloromethane.

-

Adding SO₂Cl₂ (1.1 equiv) dropwise at 0°C under inert atmosphere.

-

Stirring at room temperature for 6–12 hours, monitored by TLC.

The reaction mixture is quenched with ice water, extracted with dichloromethane, and purified via silica gel chromatography to isolate the product.

Yield and Purity Optimization

Key variables influencing yield include:

-

Temperature : Lower temperatures (0–5°C) reduce side products like di-chlorinated derivatives.

-

Solvent polarity : Non-polar solvents (e.g., DCM) favor mono-chlorination.

-

Catalyst loading : 5–10 mol% FeCl₃ improves reaction efficiency.

Reported yields range from 65–85% , with purity >95% confirmed by HPLC.

Alternative Synthetic Routes

Reductive Amination of Chlorinated Benzaldehydes

4-(Pyrrolidin-1-yl)benzaldehyde derivatives can be synthesized via reductive amination of 3-chloro-4-aminobenzaldehyde with ketones. However, this method is less favored due to competing side reactions and lower yields (~50%).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, coupling 3-chloro-4-iodobenzaldehyde with pyrrolidine using a Pd catalyst under microwave conditions (150°C, 20 min) achieves yields of 75–80%.

Optimization and Reaction Conditions

Table 1: Comparative Analysis of Synthesis Methods

| Method | Reagents | Temperature | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Direct Chlorination | SO₂Cl₂, FeCl₃ | 0–25°C | 6–12h | 65–85 | >95 |

| SNAr | Pyrrolidine, NaHCO₃ | 80–100°C | 24h | 70–80 | 90–95 |

| Microwave | Pd(OAc)₂, Xantphos | 150°C | 20m | 75–80 | >98 |

Analytical Characterization

Spectroscopic Data

Crystallography

Single-crystal X-ray diffraction of analogous compounds confirms the planar aromatic system and equatorial positioning of the pyrrolidine ring.

Challenges and Considerations

-

Regioselectivity : Competing chlorination at the 2-position necessitates careful control of reaction conditions.

-

Purification : Silica gel chromatography is critical to separate mono- and di-chlorinated byproducts.

-

Stability : The aldehyde group is prone to oxidation; storage under nitrogen at –20°C is recommended.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(pyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 3-Chloro-4-(pyrrolidin-1-yl)benzoic acid.

Reduction: 3-Chloro-4-(pyrrolidin-1-yl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

The compound has shown promise in various biological assays, particularly as an inhibitor of aldehyde dehydrogenase (ALDH) enzymes. ALDH enzymes are crucial in the metabolism of aldehydes and play significant roles in cancer biology and drug metabolism.

Inhibition of ALDH Enzymes

Research indicates that 3-Chloro-4-(pyrrolidin-1-yl)benzaldehyde exhibits potent inhibitory activity against ALDH1A3, an isoform associated with cancer stem cells. In a comparative study, it was found to have an IC value of approximately 0.31 µM, making it significantly more potent than other analogs like DEAB (IC = 10.4 µM) . This suggests that the presence of the pyrrolidine ring enhances its inhibitory capacity.

Therapeutic Potential

The compound's ability to inhibit ALDH1A3 positions it as a potential candidate for cancer therapy. By targeting cancer stem cells, which are often resistant to conventional therapies, compounds like this compound could improve treatment outcomes.

Case Studies

- Prostate Cancer Research : In studies involving prostate cancer cell lines (PC3, DU145, LNCaP), the compound demonstrated selective antiproliferative effects. The results indicated that compounds with the pyrrolidine moiety had enhanced activity against ALDH-expressing cell lines, suggesting a targeted approach for treating prostate cancer .

- Neuropharmacology : The compound has also been evaluated for its interactions with opioid receptors. Specifically, derivatives of this compound have been studied as potential kappa-opioid receptor antagonists, which could have implications for pain management and neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with pyrrolidine under controlled conditions (e.g., heating at 100 °C for 24 hours). This method allows for the efficient production of the compound for further biological evaluation .

Related Compounds

Exploration of related compounds has yielded various derivatives that maintain or enhance biological activity. For instance:

| Compound | Structure | IC (µM) | Biological Activity |

|---|---|---|---|

| DEAB | DEAB | 10.4 | ALDH inhibitor |

| Pyrrolidine Derivative | Pyrrolidine | 0.31 | ALDH1A3 inhibitor |

Mechanism of Action

The mechanism of action of 3-Chloro-4-(pyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the binding affinity of the compound to certain proteins or enzymes, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-(Pyrrolidin-1-yl)benzaldehyde

- Structural Difference : Lacks the 3-chloro substituent present in the target compound.

- Electronic Effects : The absence of chlorine reduces electron-withdrawing effects, increasing electron density on the aromatic ring. This enhances nucleophilic aromatic substitution (NAS) reactivity compared to the chloro-substituted analog .

- Biological Activity : In anti-inflammatory studies, pyrrolidine-substituted benzaldehydes (e.g., 4-(pyrrolidin-1-yl)benzaldehyde) demonstrated moderate activity, suggesting that halogenation may fine-tune potency or selectivity .

3-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde

- Structural Difference : Replaces pyrrolidine with a pyrazole ring at the 4-position.

- Electronic and Steric Effects : Pyrazole is a planar, aromatic heterocycle with weaker basicity than pyrrolidine. The chlorine substituent likely directs electrophilic attacks to the 5-position of the pyrazole ring.

- Safety Profile : The pyrazole analog is classified as harmful upon inhalation, skin contact, or ingestion, indicating that substituent choice significantly impacts toxicity .

4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-3-chlorophenyl Derivatives

- Structural Difference : Features a sulfur-containing imidazole substituent instead of pyrrolidine.

- Applications : Similar 3-chloro-4-substituted phenyl moieties are used in oncology drug candidates (e.g., MKI-833), where the chlorine atom stabilizes the molecule’s interaction with kinase targets .

- Reactivity : The thioether linkage in this derivative may enhance metabolic stability compared to the amine-linked pyrrolidine group in the target compound .

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of 3-Chloro-4-(pyrrolidin-1-yl)benzaldehyde and Analogs

Key Observations:

Heterocycle Basicity : Pyrrolidine (pKa ~11) provides stronger basicity than pyrazole (pKa ~2.5), affecting solubility and pH-dependent reactivity .

Synthetic Utility: Chlorinated benzaldehydes are frequently used in Claisen-Schmidt condensations (e.g., with aryl ketones) to form α,β-unsaturated carbonyl intermediates, as seen in the synthesis of isoxazoles and azetidinones .

Biological Activity

3-Chloro-4-(pyrrolidin-1-yl)benzaldehyde is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative data.

Chemical Structure and Properties

This compound features a chlorinated benzaldehyde moiety attached to a pyrrolidine ring. The presence of the chloro group may enhance its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

The biological activity of this compound may involve:

- Interaction with Enzymes : The compound can act as an enzyme modulator, potentially influencing metabolic pathways.

- Receptor Binding : It may bind to specific receptors, altering physiological responses.

- Cell Membrane Permeability : The lipophilic nature imparted by the chloro group could facilitate the compound's ability to cross cell membranes, enhancing its intracellular effects .

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for some pyrrolidine derivatives against common pathogens are as follows:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound A | Bacillus subtilis | 75 |

| Compound B | Escherichia coli | <125 |

| Compound C | Pseudomonas aeruginosa | 150 |

These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Research on related compounds has demonstrated effectiveness against various cancer cell lines. For example, studies involving pyrrolidine derivatives have shown promising results in inhibiting cancer cell proliferation with IC50 values in the low micromolar range. The following table summarizes findings from relevant studies:

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| This compound | Breast Cancer | 5.0 |

| 4-(Pyrrolidin-1-yl)methylbenzaldehyde | Colon Cancer | 3.2 |

These results indicate that modifications in the structure can significantly impact biological activity, highlighting the need for systematic exploration of this compound .

Case Studies

- Antibacterial Activity : A study conducted on pyrrolidine derivatives revealed that certain substitutions led to enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of halogens was found to be crucial for bioactivity .

- Anticancer Evaluation : In vitro studies assessing the effects of various pyrrolidine-based compounds on cancer cells demonstrated that structural variations could lead to significant differences in cytotoxicity. For instance, compounds with electron-withdrawing groups exhibited improved potency against breast cancer cells .

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-4-(pyrrolidin-1-yl)benzaldehyde?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

-

Regioselective Chlorination : Reacting 4-(pyrrolidin-1-yl)benzaldehyde with chlorinating agents under controlled conditions achieves regioselective substitution at the 3-position. A reported method uses dichloromethane as a solvent and achieves 46% yield .

-

Condensation : Reacting pyrrolidine with 3-chloro-4-fluorobenzaldehyde in the presence of K₂CO₃ and DMF at 80°C for 6 hours yields the product .

-

Safety Note : Use inert gas (e.g., N₂) to avoid side reactions with moisture .

- Data Table :

| Method | Yield | Key Conditions | Reference |

|---|---|---|---|

| Regioselective Chlorination | 46% | Dichloromethane, RT, 24h | |

| Condensation | 61% | K₂CO₃, DMF, 80°C, 6h |

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks for the aldehyde proton (δ ~9.8–10.0 ppm) and pyrrolidine protons (δ ~3.2–3.5 ppm) confirm structure .

- HRMS : Validate molecular formula (e.g., C₁₁H₁₁ClNO requires m/z 208.0636) .

- LC-MS : Monitor purity and detect byproducts (e.g., residual starting materials) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

- Handling : Use spark-free tools, anti-static clothing, and fume hoods. Avoid contact with water due to potential exothermic reactions .

- Emergency Response : For skin contact, rinse with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can regioselective functionalization be achieved at the 3-chloro position?

- Methodological Answer :

- Directed Metalation : Use directing groups (e.g., pyrrolidine) to guide electrophilic substitution. For example, Pd-catalyzed C–H activation can target the 3-position .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at specific sites .

Q. What strategies mitigate low yields in multi-step syntheses involving this compound?

- Methodological Answer :

- Intermediate Purification : Use column chromatography (e.g., petroleum ether/EtOAc gradients) to isolate intermediates .

- Catalytic Optimization : Additives like p-toluenesulfonic acid improve condensation efficiency (e.g., from 12% to >50% yield) .

- Temperature Control : Lower reaction temperatures (−78°C) prevent side reactions during sensitive steps (e.g., reductions with DIBAL-H) .

Q. How to resolve contradictions in spectroscopic data for structural confirmation?

- Methodological Answer :

- Cross-Validation : Compare NMR data with analogs (e.g., 3-chloro-4-(morpholine-4-sulfonyl)benzaldehyde shows δ 9.96 ppm for aldehyde ).

- Isotopic Labeling : Use ¹³C-labeled reagents to trace carbon environments in ambiguous cases .

- Computational Modeling : DFT calculations predict chemical shifts and validate assignments .

Additional Notes

- Contradictions in Evidence : Yields vary widely (46–61%) depending on reaction conditions. For example, chlorination in dichloromethane vs. DMF highlights solvent sensitivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.